

# Spectral Comparison Guide: Synthesis of Acetylsalicylic Acid (Aspirin)

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## Compound of Interest

Compound Name: *Methyl 3-amino-4-methylthiophene-2-carboxylate*

Cat. No.: *B195637*

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## Introduction

This guide provides a detailed spectral comparison of the starting material, salicylic acid, and the final product, acetylsalicylic acid (aspirin), from a common esterification reaction. The synthesis involves the O-acetylation of salicylic acid using acetic anhydride with an acid catalyst.[1][2] By comparing the spectral data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), researchers can confirm the successful conversion of the starting material, identify the structure of the final product, and assess its purity.

## Experimental Protocols

### Synthesis of Acetylsalicylic Acid (Aspirin)

This protocol outlines the synthesis of aspirin from salicylic acid and acetic anhydride.[3][4][5]

- **Reactant Measurement:** Weigh approximately 2.0 g of salicylic acid and transfer it to a 125-mL Erlenmeyer flask. In a fume hood, measure 5.0 mL of acetic anhydride in a graduated cylinder.
- **Reaction Setup:** Add the acetic anhydride to the Erlenmeyer flask containing the salicylic acid. Carefully add 5-8 drops of a strong acid catalyst (e.g., 85% phosphoric acid or concentrated sulfuric acid) to the mixture.[3][6]

- **Heating:** Gently swirl the flask to mix the reactants. Heat the mixture in a water bath maintained at 70-80°C for approximately 15 minutes.[5]
- **Quenching and Crystallization:** Cautiously add 2 mL of deionized water to the warm flask to decompose any excess acetic anhydride. Once the reaction subsides, add 20 mL of cold deionized water to the flask and place it in an ice bath to facilitate the crystallization of the aspirin product.[4]
- **Isolation:** Collect the solid aspirin crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold deionized water to remove soluble impurities.
- **Purification (Recrystallization):** Transfer the crude product to a beaker and add a minimum amount of warm ethanol to dissolve the solid. Slowly add cold water until the solution becomes cloudy, then cool the mixture in an ice bath to recrystallize the pure aspirin.[4]
- **Drying:** Collect the purified crystals by vacuum filtration and allow them to air-dry completely before weighing and proceeding with spectral analysis.

## NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure and chemical environment of atomic nuclei.[7]

- **Sample Preparation:** Dissolve 5-10 mg of the sample (salicylic acid or aspirin) in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d,  $\text{CDCl}_3$ ) in a small vial.[8]
- **Tube Loading:** Transfer the solution into a 5 mm NMR tube. Ensure the solution height is adequate for the spectrometer being used.
- **Instrument Setup:** Insert the NMR tube into the spectrometer's spinner and place it in the magnet.
- **Data Acquisition:** Lock the spectrometer onto the deuterium signal of the solvent. Shim the magnetic field to achieve homogeneity. Acquire the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra using standard pulse programs.[9]

- Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).[8]

## IR Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[10]

- Sample Preparation: Place a small amount of the dry solid sample directly onto the crystal stage of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.
- Data Acquisition: Lower the instrument's anvil to press the sample firmly against the ATR crystal.
- Spectrum Collection: Collect a background spectrum of the empty ATR crystal. Then, collect the sample spectrum over a typical range of 4000–400  $\text{cm}^{-1}$ . The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.[11]

## Mass Spectrometry

Mass Spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio ( $m/z$ ) of ionized molecules, allowing for the determination of molecular weight and elemental composition.[12][13]

- Sample Introduction: Introduce a small quantity of the sample into the mass spectrometer, often via a direct insertion probe or after separation by chromatography.[13]
- Ionization: In the ion source, vaporized sample molecules are bombarded with high-energy electrons (typically 70 eV in Electron Impact ionization), causing them to ionize and fragment.[14]
- Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their  $m/z$  ratio.[15]
- Detection: A detector measures the abundance of ions at each  $m/z$  value, and the data is plotted as a mass spectrum.[15]

## Data Presentation

### <sup>1</sup>H NMR Spectral Data Comparison

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment (Salicylic Acid)	Assignment (Aspirin)	Key Change
~11.0 - 13.0	Broad Singlet	1H	Carboxylic Acid (-COOH)	Carboxylic Acid (-COOH)[16]	Position shifts slightly.
~10.0	Broad Singlet	1H	Phenolic Hydroxyl (-OH)	Absent	Disappearance
8.12	Doublet	-	Aromatic (H6)	Aromatic (H6) [16]	Minor shift.
7.66	Triplet	-	Aromatic (H4)	Aromatic (H4) [16]	Minor shift.
7.28	Triplet	-	Aromatic (H5)	Aromatic (H5) [16]	Minor shift.
7.16	Doublet	-	Aromatic (H3)	Aromatic (H3) [16]	Minor shift.
2.36	Singlet	3H	Absent	Acetyl Methyl (-COCH <sub>3</sub> )[17]	Appearance

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

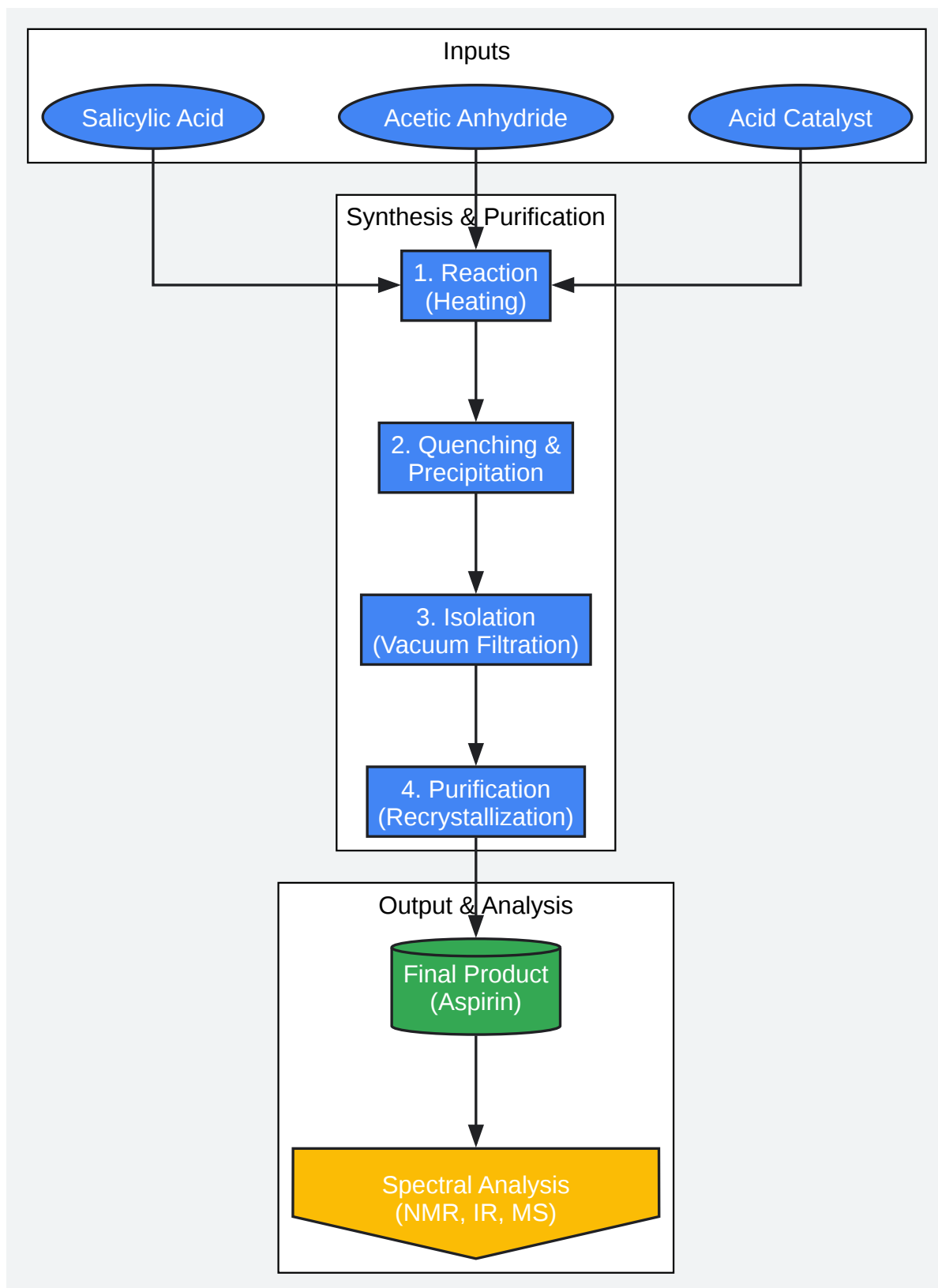
### IR Spectral Data Comparison

Wavenumber (cm <sup>-1</sup> )	Functional Group	Salicylic Acid	Acetylsalicylic Acid (Aspirin)	Key Change
3300-2500	O-H Stretch (Carboxylic Acid)	Present (Broad) <a href="#">[18]</a>	Present (Broad) <a href="#">[19]</a>	Retained
~3200	O-H Stretch (Phenol)	Present (Broad) <a href="#">[18]</a>	Absent	Disappearance
~1750	C=O Stretch (Ester)	Absent	Present (Sharp) <a href="#">[19]</a>	Appearance
~1680	C=O Stretch (Carboxylic Acid)	Present (Sharp) <a href="#">[20]</a>	Present (Sharp) <a href="#">[19]</a>	Retained

## Mass Spectrometry Data Comparison

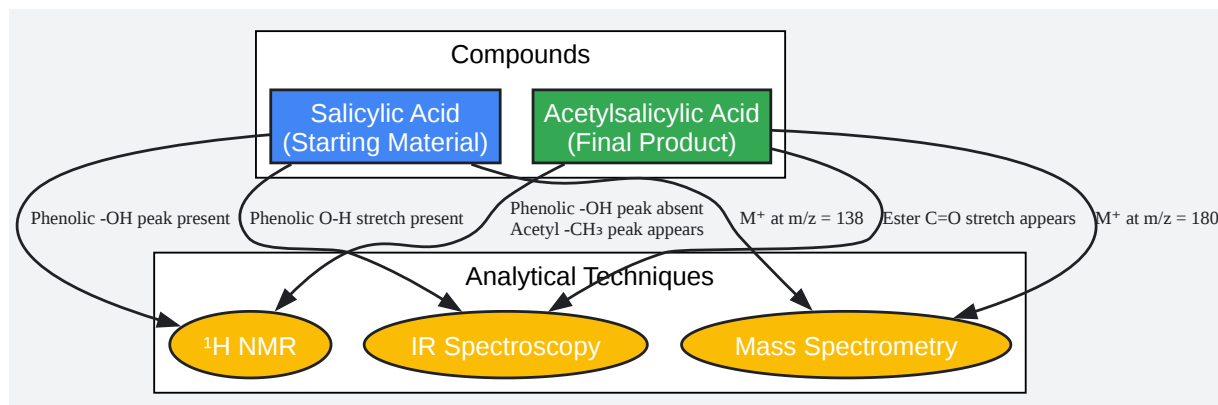
Parameter	Salicylic Acid	Acetylsalicylic Acid (Aspirin)	Key Change
Molecular Formula	C <sub>7</sub> H <sub>6</sub> O <sub>3</sub>	C <sub>9</sub> H <sub>8</sub> O <sub>4</sub>	Addition of C <sub>2</sub> H <sub>2</sub> O
Molecular Weight	138.12 g/mol	180.16 g/mol	Increase of 42.04 g/mol
Molecular Ion Peak (M <sup>+</sup> )	m/z = 138	m/z = 180	Shift to higher m/z

## Visualizations



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Caption: Experimental workflow for the synthesis and analysis of aspirin.



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Caption: Logical diagram of the spectral comparison between reactants and products.

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